2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
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Description
2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
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Biological Activity
The compound 2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H19F2N5O3, with a molecular weight of approximately 373.37 g/mol. The structure includes a tetrahydropyrimido ring fused with an oxadiazole moiety and a difluorobenzyl substituent. These structural features may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds featuring oxadiazole derivatives often demonstrate activity against Gram-positive and Gram-negative bacteria. A related study found that oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. This mechanism is supported by findings in related compounds where similar structural motifs have been linked to cancer cell death .
Anti-inflammatory Effects
The presence of the oxadiazole ring is associated with anti-inflammatory effects:
- Cytokine Modulation : Compounds with oxadiazole structures have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
Data Tables
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies
- Antimicrobial Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity .
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives of this compound could significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
- Inflammation Model : An animal model of acute inflammation showed that administration of similar oxadiazole-containing compounds led to a significant decrease in paw edema compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-7-25(15)20(28)26(19(17)27)11-12-8-13(21)10-14(22)9-12/h8-10H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSYPAIKKILILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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